6-Bromo-3-(difluoromethoxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(difluoromethoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the difluoromethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using difluoromethyl ether and a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethoxy)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the difluoromethoxy group to a methoxy group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 6-azido-3-(difluoromethoxy)-2-methylpyridine, 6-methoxy-3-(difluoromethoxy)-2-methylpyridine.
Oxidation: Formation of 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxylic acid, 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxaldehyde.
Reduction: Formation of 3-(difluoromethoxy)-2-methylpyridine, 6-bromo-3-methoxy-2-methylpyridine.
Scientific Research Applications
6-Bromo-3-(difluoromethoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethoxy)-2-fluoropyridine
- 6-Bromo-3-(difluoromethoxy)-2-(trifluoromethyl)pyridine
- 6-Bromo-3-formylchromone
Uniqueness
6-Bromo-3-(difluoromethoxy)-2-methylpyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets. The combination of bromine and difluoromethoxy groups makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H6BrF2NO |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethoxy)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-5(12-7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
InChI Key |
VQIFZBCHKDNPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.